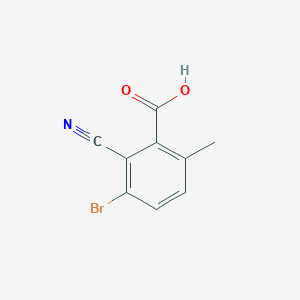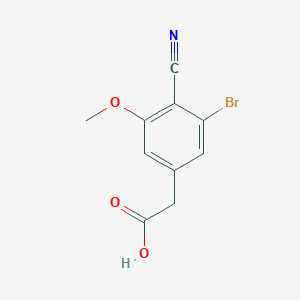
Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate
Descripción general
Descripción
Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate is a synthetic compound most commonly used in laboratory experiments for its ability to act as a reagent in a variety of chemical reactions. It is a versatile compound that has been used for a variety of purposes, including synthesis of other compounds, biochemistry research, and drug discovery.
Mecanismo De Acción
The exact mechanism of action of ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate is not fully understood. However, it is thought to act as an inhibitor of some enzymes, as well as a substrate for some enzymes. It is also thought to have some effects on the biochemical and physiological processes of the body, although the exact nature of these effects is not yet known.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate are not yet known. However, it is thought to have some effects on the biochemical and physiological processes of the body, as it can act as an inhibitor of some enzymes and a substrate for some enzymes. It is also thought to have some effects on the metabolism of drugs, as it can act as a substrate for some enzymes involved in drug metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate in lab experiments include its versatility, as it can act as a reagent in a variety of reactions, as well as its ability to act as an inhibitor of some enzymes and a substrate for some enzymes. Additionally, it is relatively easy to synthesize in the lab. However, there are some limitations to using this compound in lab experiments, including the fact that it is relatively expensive and its effects on the biochemical and physiological processes of the body are not yet fully understood.
Direcciones Futuras
For research involving ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate include further investigation into its biochemical and physiological effects, as well as its potential use in drug discovery and development. Additionally, further research into its ability to act as an inhibitor of some enzymes and a substrate for some enzymes could lead to new applications for this compound. Finally, further research into its potential use in the synthesis of other compounds could lead to new and innovative applications for this compound.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-5-cyano-2-(difluoromethyl)phenylacetate is widely used in scientific research due to its versatility. It has been used as a reagent in a variety of reactions, including the synthesis of other compounds, biochemistry research, and drug discovery. It has also been used in the study of enzyme inhibition, as it can act as an inhibitor of some enzymes. Additionally, it has been used in the study of drug metabolism and pharmacokinetics, as it can act as a substrate for some enzymes.
Propiedades
IUPAC Name |
ethyl 2-[3-bromo-5-cyano-2-(difluoromethyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrF2NO2/c1-2-18-10(17)5-8-3-7(6-16)4-9(13)11(8)12(14)15/h3-4,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGHLVDNGTTYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)C#N)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















